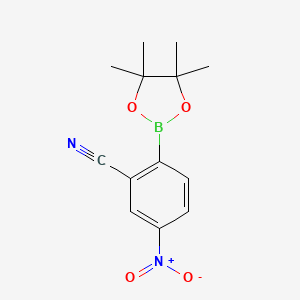![molecular formula C28H27N3O2 B2487682 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide CAS No. 392249-52-4](/img/structure/B2487682.png)
4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-yl}benzamide is a complex organic compound that involves multiple functional groups and structural characteristics common to aromatic amides and naphthalene derivatives. While specific studies directly on this compound are scarce, research on similar compounds provides insights into the chemical nature and applications of this class of compounds.
Synthesis Analysis
The synthesis of compounds related to 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-yl}benzamide involves multistep organic reactions, starting from basic aromatic units such as naphthalene and benzene derivatives. For example, the synthesis process might include condensation, amidation, and alkylation steps. These processes require careful control of reaction conditions to ensure the desired product specificity and yield (Pozharskii et al., 2020).
Molecular Structure Analysis
The molecular structure of similar naphthalene derivatives reveals complex interactions such as intramolecular hydrogen bonding and steric hindrance. These structural features can influence the chemical reactivity and physical properties of the compound. X-ray crystallography and computational modeling are common methods used to analyze and predict the molecular structure (Sarojini et al., 2012).
Chemical Reactions and Properties
The chemical behavior of 4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-yl}benzamide can be influenced by its functional groups. For instance, the dimethylamino groups may participate in electron donation processes, affecting the compound's basicity and reactivity towards acids and electrophiles. Additionally, the naphthalene and benzoyl units contribute to the compound's aromatic stability and reactivity in substitution reactions (Filatova et al., 2023).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity can be analyzed through experimental methods. These properties are crucial for understanding the material's behavior in different environments and for its application in various industries. The presence of dimethylamino groups can influence solubility in organic solvents, while the overall molecular structure can affect the melting point and crystalline nature of the compound (Ghodke et al., 2021).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other chemicals can be deduced from the compound's structure and functional groups. The amide linkage, aromatic rings, and dimethylamino groups all play roles in determining the compound's chemical behavior in different reactions and conditions (Younes et al., 2020).
Aplicaciones Científicas De Investigación
Structural and Electron Dynamics Studies
Peri-interactions and Bond Formation : A study explored the peri-interactions in naphthalene systems, showing the electron-attracting power of the N-phenylcarboxamide group and the cyclization tendencies when a benzoyl group is added. This highlights the compound's potential in facilitating specific chemical transformations through spatial electron interactions (O'Leary et al., 2005).
Heterocyclic Synthesis : Another research illustrated the use of N-methylated 1,8-diaminonaphthalenes, including structures similar to the queried compound, as bifunctional nucleophiles in reactions with α,ω-dihalogenoalkanes to form heterocyclic and double proton sponges, demonstrating the compound's utility in synthesizing novel organic receptors (Ozeryanskii et al., 2020).
Spectroscopic and Photophysical Properties
- Spectroscopic Analysis : Research on stilbazolium dyes with enlarged π-conjugated systems revealed insights into the spectroscopic properties of compounds with dimethylamino groups, emphasizing their potential in designing materials with specific optical properties (Bakalska et al., 2017).
Fluorescence and Protecting Groups
- Fluorescent Protecting Groups : A study presented 1-dimethylamino-8-methylaminonaphthalene as a protecting group for benzoxaboroles, highlighting its fluorescence and stability, which is pertinent for applications in chemical synthesis and analysis where selective deprotection and tracking are required (VanVeller et al., 2013).
Chemical Synthesis and Reactivity
- Polyamide Synthesis : Explorations into the synthesis of aromatic polyamides containing pendant naphthalene-8-oxybenzamide units demonstrate the compound's relevance in polymer science, particularly in developing materials with specific mechanical and thermal properties (Ghodke et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(dimethylamino)-N-[3-[4-(dimethylamino)benzoyl]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-30(2)23-13-9-19(10-14-23)27(32)25-17-21-7-5-6-8-22(21)18-26(25)29-28(33)20-11-15-24(16-12-20)31(3)4/h5-18H,1-4H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGMOYFFRIPUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-dichlorophenyl)sulfonyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2487600.png)

![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)

![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)



![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)

